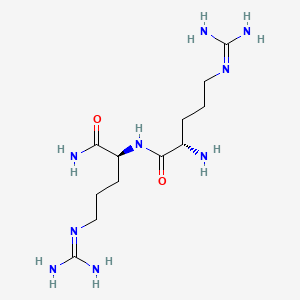
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol
Descripción general
Descripción
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol, also known as Tris or THAM, is a common laboratory reagent used in various scientific research applications. Tris is a zwitterionic buffer that is widely used in biochemistry and molecular biology experiments due to its unique properties.
Aplicaciones Científicas De Investigación
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is a versatile buffer that is used in various scientific research applications. It is commonly used in protein biochemistry experiments, DNA and RNA electrophoresis, and enzyme assays. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is also used in cell culture media and as a stabilizer for enzymes and proteins. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is often used as a substitute for other buffers such as HEPES and MOPS due to its lower cost and wider availability.
Mecanismo De Acción
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol acts as a buffer by maintaining a stable pH range in solution. The amino and hydroxyl groups in 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol allow it to act as both a weak acid and a weak base, which allows it to resist changes in pH when an acid or base is added to the solution. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has a pKa of 8.1, which makes it an effective buffer in the pH range of 7.0-9.0.
Biochemical and Physiological Effects:
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has no known physiological effects and is considered to be non-toxic. However, 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol can interfere with some biochemical assays, particularly those that involve metal ions. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol can also inhibit the activity of some enzymes, particularly those that are sensitive to pH changes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is a widely used buffer due to its low cost, wide availability, and effective buffering capacity. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is also stable over a wide range of temperatures and pH values, which makes it suitable for use in a variety of experimental conditions. However, 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol can interfere with some biochemical assays and can inhibit the activity of some enzymes, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol in scientific research. One potential application is in the development of new drug delivery systems. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has been shown to enhance the delivery of drugs to cells and tissues, which could be useful in the development of new therapies for various diseases. Another potential application is in the development of new biosensors. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has been used as a stabilizer for enzymes and proteins in biosensors, which could lead to the development of more sensitive and reliable biosensors. Finally, 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol could be used in the development of new materials for biomedical applications. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has been shown to improve the mechanical properties of some materials, which could be useful in the development of new medical devices and implants.
Conclusion:
In conclusion, 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol is a versatile buffer that is widely used in various scientific research applications. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has a unique set of properties that make it an effective buffer in a wide range of experimental conditions. 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol has no known physiological effects and is considered to be non-toxic. However, 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol can interfere with some biochemical assays and can inhibit the activity of some enzymes, which can limit its use in certain experiments. There are several future directions for the use of 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol in scientific research, including the development of new drug delivery systems, biosensors, and materials for biomedical applications.
Propiedades
IUPAC Name |
2-(hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO4/c6-1-4(2-7,3-8)5-9/h5-9H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVKWXFCBJFQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(CO)NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591625 | |
| Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
CAS RN |
65102-51-4 | |
| Record name | 2-(Hydroxyamino)-2-(hydroxymethyl)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yloxy]piperidine-1-carboxylate](/img/structure/B3344213.png)












